2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-(Methylthio)pyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, piperidine derivatives have been shown to inhibit enzymes such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are involved in cancer cell proliferation . The compound’s effects are mediated through binding to these targets and disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carboxylic acid: An oxidized derivative.
2-(6-(Methylthio)pyridin-3-yl)piperidine-1-methanol: A reduced derivative.
2-amino-4-(1-piperidine)pyridine derivatives: Similar compounds with potential pharmacological activities.
Uniqueness
2-(6-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
Molecular Formula |
C12H16N2OS |
---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(6-methylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-16-12-6-5-10(8-13-12)11-4-2-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3 |
InChI Key |
VNFZFRDPGKUDPR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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